3,5-Dipropyl-1,3,5-thiadiazinane-2-thione 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione
Brand Name: Vulcanchem
CAS No.: 52416-62-3
VCID: VC21332383
InChI: InChI=1S/C9H18N2S2/c1-3-5-10-7-11(6-4-2)9(12)13-8-10/h3-8H2,1-2H3
SMILES: CCCN1CN(C(=S)SC1)CCC
Molecular Formula: C9H18N2S2
Molecular Weight: 218.4 g/mol

3,5-Dipropyl-1,3,5-thiadiazinane-2-thione

CAS No.: 52416-62-3

Cat. No.: VC21332383

Molecular Formula: C9H18N2S2

Molecular Weight: 218.4 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dipropyl-1,3,5-thiadiazinane-2-thione - 52416-62-3

Specification

CAS No. 52416-62-3
Molecular Formula C9H18N2S2
Molecular Weight 218.4 g/mol
IUPAC Name 3,5-dipropyl-1,3,5-thiadiazinane-2-thione
Standard InChI InChI=1S/C9H18N2S2/c1-3-5-10-7-11(6-4-2)9(12)13-8-10/h3-8H2,1-2H3
Standard InChI Key JVODKKRRUYELMB-UHFFFAOYSA-N
SMILES CCCN1CN(C(=S)SC1)CCC
Canonical SMILES CCCN1CN(C(=S)SC1)CCC

Introduction

Chemical Structure and Properties

Structural Characteristics

3,5-Dipropyl-1,3,5-thiadiazinane-2-thione features a six-membered heterocyclic ring containing two nitrogen atoms (at positions 1 and 3) and one sulfur atom (at position 5), with an additional exocyclic sulfur atom at position 2 in the form of a thione (C=S) group. The molecule is further characterized by two propyl groups attached to the nitrogen atoms at positions 3 and 5, which contribute significantly to its chemical and biological properties. The thiadiazinane ring typically adopts a chair-like conformation, similar to other six-membered heterocyclic rings.

Physical and Chemical Properties

The compound is characterized by the following properties:

PropertyValue
IUPAC Name3,5-dipropyl-1,3,5-thiadiazinane-2-thione
Molecular FormulaC9H18N2S2
Molecular Weight218.4 g/mol
CAS Number52416-62-3
Physical StateSolid at room temperature
SolubilityTypically soluble in organic solvents; limited water solubility

Spectroscopic Characteristics

Like other thiadiazine compounds, 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione can be characterized using various spectroscopic techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The C=S group typically shows characteristic absorption in IR spectra at approximately 1050-1200 cm⁻¹. In NMR spectroscopy, the methylene protons of the thiadiazinane ring usually appear as distinct signals, while the propyl groups show typical patterns for alkyl chains.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione typically follows methods similar to those used for other 1,3,5-thiadiazinane-2-thione derivatives. Based on reported syntheses of related compounds, the most common approach involves:

  • Formation of dithiocarbamate intermediates by reacting propylamine with carbon disulfide in the presence of a suitable base

  • Subsequent cyclization with formaldehyde to form the thiadiazinane ring system

  • Purification through recrystallization or column chromatography

Biological Activities and Mechanisms

Anti-inflammatory Activity

Closely related thiadiazine-2-thione compounds have demonstrated significant anti-inflammatory properties through nitric oxide (NO) inhibition. Research has shown that these compounds can interact with inducible nitric oxide synthase (iNOS), thereby reducing inflammatory responses . The study reported IC50 values ranging from <0.4 to 14.9 μM for NO inhibition among various thiadiazine-2-thione derivatives .

Molecular docking studies have revealed that thiadiazine-2-thiones form strong interactions with the iNOS enzyme through hydrogen bonds and hydrophobic interactions, which explains their anti-inflammatory potential .

Antimicrobial Activity

Compounds belonging to the thiadiazine-2-thione family have demonstrated antimicrobial activity against various pathogens. While specific data for 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione is limited in the available literature, the antimicrobial activity of thiadiazine compounds is often attributed to:

  • Disruption of microbial cell membranes due to lipophilic properties

  • Inhibition of essential microbial enzymes

  • Interference with microbial DNA or protein synthesis

Structure-Activity Relationships

Role of Substituents

The biological activity of thiadiazine-2-thione compounds is significantly influenced by the nature of substituents at positions 3 and 5. Research on similar compounds suggests that:

  • Alkyl chain length affects lipophilicity and membrane permeability

  • The propyl groups in 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione likely enhance its ability to penetrate cellular membranes compared to compounds with shorter alkyl chains

  • The balance between hydrophilicity and lipophilicity is crucial for optimal biological activity

Comparison with Related Compounds

Table 1: Comparison of 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione with structurally related compounds

CompoundMolecular FormulaKey Structural FeaturesKnown Applications/Properties
3,5-Dipropyl-1,3,5-thiadiazinane-2-thioneC9H18N2S2Propyl groups at positions 3 and 5Potential anticancer, anti-inflammatory properties
3,5-Dimethyl-1,3,5-thiadiazinane-2-thione (Dazomet)C5H10N2S2Methyl groups at positions 3 and 5Soil fumigant, pesticide
3,5-Disubstituted thiadiazine-2-thiones with functional groupsVariesVarious substituents at positions 3 and 5Anticancer activity against HeLa cells, NO inhibition

The comparison reveals that the nature of substituents at positions 3 and 5 significantly influences the application profile of these compounds. While Dazomet (with methyl substituents) has found applications as a pesticide, compounds with longer or functionalized substituents tend to show more pronounced biological activities relevant to medicinal applications.

Molecular Docking and Computational Studies

Binding Interactions

Molecular docking studies on related thiadiazine-2-thione derivatives have revealed important insights into their binding interactions with target proteins. A study on 3,5-disubstituted thiadiazine-2-thiones demonstrated strong interactions with the inducible nitric oxide synthase (iNOS) enzyme . These interactions included:

  • Hydrogen bonding between the thione sulfur and amino acid residues in the enzyme active site

  • Hydrophobic interactions involving the alkyl substituents and lipophilic pockets in the enzyme

  • Potential π-electron interactions with aromatic residues

Structure Optimization

Computational studies suggest that the biological activity of 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione and related compounds could be optimized through strategic structural modifications:

  • Modification of the propyl chains to introduce functional groups that enhance target binding

  • Adjustment of the electronic properties of the thione group to optimize its reactivity

  • Introduction of additional substituents to enhance specificity for particular biological targets

Research Applications and Future Directions

Current Research Status

Recent research has focused on synthesizing more functionalized tetrahydro-2H-1,3,5-thiadiazine-2-thiones with enhanced potency compared to previously reported compounds . These efforts aim to develop derivatives with improved biological activities and more favorable pharmacokinetic properties.

Future Research Directions

Several promising research directions for 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione include:

  • Comprehensive evaluation of its biological activity profile through in vitro and in vivo studies

  • Investigation of its specific molecular targets and mechanisms of action

  • Structural optimization to enhance potency and selectivity

  • Development of drug delivery systems to improve its pharmacokinetic properties

  • Exploration of potential synergistic effects with established therapeutic agents

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